6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
Brand Name: Vulcanchem
CAS No.: 1215641-44-3
VCID: VC0022736
InChI: InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2
SMILES: CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
Molecular Formula: C19H28N2O2
Molecular Weight: 320.469

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4

CAS No.: 1215641-44-3

Cat. No.: VC0022736

Molecular Formula: C19H28N2O2

Molecular Weight: 320.469

* For research use only. Not for human or veterinary use.

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 - 1215641-44-3

Specification

CAS No. 1215641-44-3
Molecular Formula C19H28N2O2
Molecular Weight 320.469
IUPAC Name tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2
Standard InChI Key IWDFFHIOVOXFOW-RYIWKTDQSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Fundamental Properties

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a deuterated derivative of the pyrrolopyridine class, characterized by specific isotopic substitutions that enhance its utility in analytical applications. This compound is identified by the CAS number 1215641-44-3 and represents a specialized research tool primarily used in laboratory settings.

Structural Identification

The compound features a complex heterocyclic structure combining pyrrolidine and piperidine rings with strategic deuteration at specific positions. Its molecular structure is defined by the following parameters:

ParameterValue
CAS Number1215641-44-3
Molecular FormulaC19H24D4N2O2
Molecular Weight320.46 g/mol
IUPAC Nametert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Standard InChIInChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2

Physical Characteristics

The physical appearance and properties of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 are essential for handling and experimental design:

  • Physical State: Appears as a colorless solid

  • Solubility: Soluble in multiple organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol

  • Purity: Commercially available at >98.00% purity for research applications

Structural Features and Deuteration Pattern

The molecular architecture of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 presents several notable structural elements that contribute to its utility in research applications. Understanding these features is crucial for appreciating the compound's role in various experimental contexts.

Core Structure Analysis

The compound contains a fused bicyclic system comprising pyrrolo[3,4-b]pyridine as its core scaffold. This heterocyclic system provides rigidity and defined spatial arrangement of functional groups. The pyrrolopyridine core is fully saturated (octahydro), creating a complex three-dimensional structure with specific stereochemical considerations.

Deuteration Pattern

The deuteration pattern in this molecule represents one of its most important features:

  • The compound contains four deuterium atoms strategically positioned at the 5,5,7,7-positions

  • This tetradeuterated arrangement creates specific mass and spectroscopic signatures

  • The deuterium labeling provides minimal steric perturbation while changing the isotopic profile

  • The positioning of deuterium atoms enables tracking of specific molecular positions in reaction mechanisms or metabolic studies

Functional Group Analysis

Several functional groups contribute to the chemical behavior of this compound:

  • tert-Butoxycarbonyl (Boc) group: Attached to the nitrogen of the pyrrolidine ring, serving as a protecting group

  • Benzyl moiety: Connected to the piperidine nitrogen, providing both steric bulk and potential for π-interactions

  • Fused bicyclic amine system: Creates a rigid framework with specific stereochemical configurations

Applications in Research

6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 serves multiple roles in research applications, with its deuterated structure offering particular advantages in analytical contexts.

Spectroscopic Applications

The deuterated nature of this compound makes it especially valuable for spectroscopic studies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium atoms at specific positions simplifies proton NMR spectra by eliminating signals from these positions, allowing clearer interpretation of remaining signals

  • Mass Spectrometry: The defined isotopic pattern created by deuterium incorporation provides characteristic fragmentation patterns, useful for structural elucidation and metabolite identification

  • Internal Standards: The compound can serve as an internal standard for quantitative analysis due to its similar chemical behavior but distinct spectroscopic signature compared to non-deuterated analogs

Medicinal Chemistry Applications

Within medicinal chemistry research, this compound may serve several important functions:

  • Synthetic Intermediate: As a building block for constructing more complex molecular structures with the pyrrolopyridine scaffold

  • Pharmacokinetic Studies: The deuterium labeling allows tracking of metabolic pathways and degradation products

  • Structure-Activity Relationship Studies: The deuterated version can be compared with non-deuterated analogs to assess subtle influences on biological activity

Desired ConcentrationAmount of Compound
For 1 mM solutionDissolve 1 mg in 3.1205 mL solvent
For 5 mM solutionDissolve 1 mg in 0.6241 mL solvent
For 10 mM solutionDissolve 1 mg in 0.3121 mL solvent

To enhance solubility during solution preparation:

  • Heat the container to 37°C

  • Use ultrasonic bath agitation to improve dissolution

  • Select appropriate solvents based on experimental requirements, with common choices including DMSO, ethanol, or methanol

Related Compounds and Structural Analogs

Understanding the relationship between 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 and structurally similar compounds provides valuable context for its applications and properties.

Non-Deuterated Analog

The primary non-deuterated counterpart to this compound shares many structural features but lacks the isotopic labeling:

  • (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS: 151213-39-7)

  • Molecular Formula: C14H20N2

  • This compound lacks both the deuterium atoms and the tert-butoxycarbonyl (Boc) protecting group

Other Pyrrolopyridine Derivatives

The pyrrolopyridine scaffold represents an important structural motif with diverse derivatives:

  • 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine (CAS: 128740-14-7): A structural relative lacking both deuteration and the Boc protecting group

  • Various substitution patterns on the basic scaffold can produce compounds with different chemical and potentially biological properties

  • The pyrrolopyridine core structure appears in various biologically active compounds and pharmaceutical intermediates

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